molecular formula C18H20ClN3O B3122320 N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303090-99-5

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B3122320
CAS No.: 303090-99-5
M. Wt: 329.8 g/mol
InChI Key: OXBHETSZYODGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(3-chlorophenyl)-2-chloroacetamide is then reacted with 1-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while reduction may produce N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethylamine.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a model compound in chemical research to explore reaction mechanisms and synthetic methodologies.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The compound may modulate neurotransmitter release and receptor activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties compared to its analogs. The phenyl group enhances its binding affinity to certain receptors, making it a valuable compound in drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHETSZYODGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230870
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-99-5
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303090-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.